(S)-1-Cbz-2-pyrrolidineacetic acid
Description
Significance of Pyrrolidine (B122466) Scaffolds in Chiral Chemistry and Drug Discovery Research
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and chiral catalysis. nih.gov Its non-planar, puckered conformation provides a three-dimensional framework that is crucial for molecular recognition and biological activity. nih.gov The stereogenic centers inherent to many pyrrolidine derivatives, often originating from natural sources like proline, allow for the precise spatial orientation of substituents, which is a key factor in designing potent and selective drugs. nih.gov
The pyrrolidine motif is a common feature in a vast number of FDA-approved drugs and biologically active natural products. nih.gov Its presence can enhance a molecule's pharmacological profile by influencing factors such as binding affinity to target proteins, metabolic stability, and solubility. This widespread utility has fueled extensive research into the synthesis and application of novel pyrrolidine-containing compounds.
Historical Context of Chiral Pool Synthesis Utilizing Pyrrolidine Derivatives
The concept of "chiral pool synthesis" has been a foundational strategy in asymmetric synthesis for decades. This approach leverages readily available, enantiomerically pure natural products as starting materials to build more complex chiral molecules. youtube.comslideshare.net Amino acids, with their inherent chirality, are a primary component of this chiral pool.
L-proline, a unique secondary amino acid with a pyrrolidine ring, has historically been a workhorse in this field. Its rigid structure and well-defined stereochemistry make it an ideal starting point for the synthesis of a wide array of chiral ligands, catalysts, and intermediates. The development of methods to modify and functionalize the proline scaffold has been a significant area of research, leading to the creation of a diverse toolbox of chiral building blocks.
Overview of (S)-1-Cbz-2-pyrrolidineacetic Acid as a Chiral Synthon in Organic Synthesis
This compound, also known as N-Carbobenzoxy-(S)-homoproline, is a derivative of the amino acid L-proline. In this compound, the nitrogen atom of the pyrrolidine ring is protected by a carboxybenzyl (Cbz) group, and an acetic acid side chain is attached to the C2 position. This specific arrangement of functional groups makes it a valuable chiral synthon in organic synthesis.
The Cbz protecting group is a well-established and versatile functionality in peptide chemistry and organic synthesis. It offers stability under a range of reaction conditions and can be readily removed when desired. The carboxylic acid moiety of the acetic acid side chain provides a handle for further chemical transformations, such as amide bond formation or reduction to an alcohol. The inherent (S)-stereochemistry at the C2 position, derived from the parent L-proline, allows for the transfer of chirality to new stereocenters during a synthetic sequence.
While specific, in-depth research focusing solely on this compound is limited in publicly available literature, its utility can be inferred from the extensive body of work on related N-protected proline derivatives and other chiral pyrrolidines. These compounds are frequently employed as key intermediates in the synthesis of complex target molecules, including pharmaceuticals and natural products. The structural features of this compound position it as a valuable building block for the stereoselective synthesis of a variety of organic compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
56633-73-9 |
|---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C14H17NO4/c16-13(17)9-12-7-4-8-15(12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17)/t12-/m0/s1 |
InChI Key |
VNCNCAUMHGXGGZ-LBPRGKRZSA-N |
SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S 1 Cbz 2 Pyrrolidineacetic Acid and Its Precursors
Stereoselective Synthesis Approaches from Chiral Pool Substrates
The "chiral pool" refers to the collection of inexpensive, readily available enantiopure compounds from natural sources. Synthesizing complex chiral molecules from these starting materials is a common and effective strategy.
Routes Originating from (S)-Pyroglutamic Acid
(S)-Pyroglutamic acid, a derivative of L-glutamic acid, serves as a versatile starting material for the synthesis of various chiral compounds, including polyhydroxylated amines with interesting biological activities. nih.govnih.gov Its rigid cyclic structure allows for high stereocontrol in subsequent reactions.
One common strategy involves the transformation of (S)-pyroglutamic acid into α,β-unsaturated lactams. nih.gov These intermediates can then undergo stereoselective reactions, such as dihydroxylation, to introduce new stereocenters with high precision. nih.gov For instance, the dihydroxylation of (S)-5-hydroxymethyl-2-oxo-3-pyrroline derivatives using osmium tetroxide (OsO4) in the presence of N-methyl morpholine (B109124) N-oxide (NMO) yields chiral building blocks with defined configurations. nih.gov The inherent chirality of the pyroglutamic acid-derived lactam directs the approach of the reagent, leading to high stereoselectivity. nih.gov
Derivations and Modifications Based on L-Proline
L-proline, a natural amino acid, is a widely used chiral building block and organocatalyst. mdpi.comresearchgate.netnih.gov Its pyrrolidine (B122466) ring provides a rigid scaffold that can be chemically modified to access a variety of chiral molecules, including precursors for (S)-1-Cbz-2-pyrrolidineacetic acid. mdpi.com
A primary method for utilizing L-proline is its reduction to (S)-prolinol, typically using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). mdpi.com (S)-Prolinol can then be further functionalized. For example, the synthesis of the drug Daclatasvir involves the initial alkylation of an N-protected proline derivative. mdpi.com This highlights how the proline scaffold can be elaborated to create complex pharmaceutical agents.
The versatility of L-proline also extends to its use in asymmetric organocatalysis, where it can catalyze reactions to form substituted pyrrolidines with high enantioselectivity. nih.govyoutube.com This dual role as both a chiral starting material and a catalyst makes L-proline a valuable tool in asymmetric synthesis. mdpi.com
Asymmetric Catalytic Strategies in Pyrrolidineacetic Acid Synthesis
Asymmetric catalysis, the use of chiral catalysts to create enantiomerically enriched products from prochiral or racemic substrates, has revolutionized synthetic chemistry.
Enantioselective Transformations Leading to Pyrrolidine Cores
The construction of the pyrrolidine ring itself can be achieved with high enantioselectivity using various catalytic methods. One powerful approach is the 1,3-dipolar cycloaddition reaction between azomethine ylides and electron-deficient alkenes. nih.gov Chiral metal complexes, such as those involving silver (Ag) or copper (Cu), can catalyze these reactions to produce highly substituted pyrrolidines with excellent control over the stereochemistry. nih.gov
For instance, the reaction of an azomethine ylide derived from an amino acid with a maleimide (B117702) can be catalyzed by a chiral (R)- or (S)-BINAP/AgClO₄ complex to yield polysubstituted prolines with high diastereoselectivity and enantioselectivity. nih.gov Another strategy involves the enantioselective lithiation of N-Boc-pyrrolidine, followed by reaction with an electrophile, a method pioneered by Beak and further developed by others. nih.gov
Application of Chiral Metal-Organic or Organocatalysts
Both chiral metal-organic frameworks (MOFs) and organocatalysts have proven to be highly effective in the synthesis of chiral pyrrolidine derivatives.
Chiral Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with porous structures built from metal ions or clusters linked by organic ligands. researchgate.netrsc.org When chiral ligands are used, the resulting MOFs possess chiral cavities that can act as heterogeneous catalysts for asymmetric reactions. researchgate.netfrontiersin.org These frameworks can mimic the active sites of enzymes, providing a confined chiral environment that promotes high enantioselectivity. researchgate.net For example, chiral pyrrolidine-functionalized MOFs have been developed and utilized in various asymmetric transformations. rsc.org
Organocatalysts: Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.govnih.gov Proline and its derivatives are among the most successful organocatalysts, capable of catalyzing a wide range of reactions, including aldol (B89426) and Mannich reactions, with high enantioselectivity. mdpi.comresearchgate.netnih.gov The development of bifunctional organocatalysts, which possess both an acidic and a basic site, allows for the simultaneous activation of both the nucleophile and the electrophile, leading to enhanced reactivity and stereoselectivity. rsc.orgyoutube.com Cinchona alkaloid-derived squaramide catalysts, for example, have been successfully employed in the asymmetric synthesis of highly substituted pyrrolidines. rsc.org
Interactive Table: Comparison of Catalytic Systems
| Catalyst Type | Key Features | Example Application |
| Chiral MOFs | Heterogeneous, reusable, enzyme-like chiral pockets. researchgate.netresearchgate.net | Asymmetric synthesis of α-alkylation of aliphatic aldehydes. researchgate.net |
| Organocatalysts | Metal-free, environmentally friendly, high enantioselectivity. mdpi.com | Proline-catalyzed asymmetric aldol reactions. nih.govyoutube.com |
Dynamic Kinetic Resolution in Synthesis of Pyrrolidineacetic Acid Precursors
Dynamic kinetic resolution (DKR) is a powerful technique that allows for the conversion of a racemic mixture into a single enantiomer with a theoretical yield of 100%. wikipedia.org This process combines a rapid racemization of the starting material with a highly enantioselective reaction, where one enantiomer reacts much faster than the other. wikipedia.org
For a DKR to be successful, the rate of racemization must be at least as fast as the rate of the slower reacting enantiomer. This can be achieved through various methods, including the use of a racemization catalyst in conjunction with a kinetic resolution catalyst. The combination of enzymatic resolution with transition metal-catalyzed racemization has proven to be a particularly effective strategy. rsc.org
DKR has been applied to the synthesis of various chiral compounds, including piperidines, and the principles can be extended to the synthesis of precursors for this compound. nih.gov For example, a racemic intermediate could be subjected to a DKR process where a chiral catalyst selectively transforms the (S)-enantiomer into the desired product, while the (R)-enantiomer is continuously racemized back to the (S)-enantiomer.
Classical Synthetic Routes to Pyrrolidineacetic Acid Frameworks
The construction of the pyrrolidineacetic acid core can be achieved through various established synthetic paradigms. These routes are often categorized as either linear sequences, which build the molecule step-by-step from a chiral precursor, or convergent methods like cycloadditions, which form the core ring structure in a single, highly controlled step.
Multi-step Linear Syntheses
Linear syntheses are a foundational approach to complex molecules, often starting from readily available chiral building blocks. For this compound, the natural amino acid L-proline is an ideal and cost-effective starting material. A typical linear sequence involves the functionalization of L-proline, preserving the inherent stereochemistry at the C-2 position.
One practical route involves the direct N-acylation of L-proline. For instance, a related precursor, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, is synthesized by first reacting L-proline with chloroacetyl chloride. nih.gov The resulting N-acylated carboxylic acid is then converted to the corresponding carboxamide. This transformation can be achieved using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) followed by treatment with ammonium (B1175870) bicarbonate. nih.gov The subsequent dehydration of the primary amide furnishes the nitrile. This multi-step process effectively transforms the carboxylic acid group of proline into a different functional handle while the nitrogen is acylated. A similar strategy can be envisioned for synthesizing the acetic acid side chain.
Another versatile linear approach starts from 3-acylpropionic acids. These keto acids can be condensed with a chiral amine, such as (R)-phenylglycinol, to form a bicyclic lactam. This reaction proceeds by simply heating an equimolar mixture of the keto acid and the chiral amine in a suitable solvent like toluene. Subsequent reduction of the lactam carbonyl and cleavage of the chiral auxiliary ring, for example with lithium aluminum hydride and aluminum chloride (AlH3), yields the 2-substituted pyrrolidine with high enantiomeric purity. The substituent at the 2-position of the final pyrrolidine is determined by the "R" group of the initial 3-acylpropionic acid.
The table below summarizes a representative linear synthesis approach starting from L-proline.
| Step | Reactant(s) | Reagent(s) | Product | Purpose |
| 1 | L-Proline | Chloroacetyl chloride | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | N-acylation of the pyrrolidine nitrogen. nih.gov |
| 2 | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | Dicyclohexylcarbodiimide (DCC), Ammonium bicarbonate | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | Conversion of the carboxylic acid to a primary amide. nih.gov |
| 3 | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | Trifluoroacetic anhydride | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | Dehydration of the amide to form a nitrile. nih.gov |
Cycloaddition and Cyclization Reactions
Cycloaddition reactions, particularly [3+2] cycloadditions, represent a powerful and atom-economical strategy for the stereocontrolled synthesis of five-membered heterocycles like pyrrolidines. mdpi.com The most prominent of these is the 1,3-dipolar cycloaddition involving azomethine ylides. acs.org
In this methodology, an azomethine ylide, a reactive intermediate, is generated in situ and trapped by a dipolarophile (an alkene or alkyne). This reaction can create up to four new stereocenters in a single step with a high degree of control. acs.orgacs.org The azomethine ylides are typically formed from the condensation of an α-amino acid, such as a glycine (B1666218) ester or sarcosine, with an aldehyde. rsc.org For the synthesis of pyrrolidine-2-acetic acid derivatives, an appropriate acrylate (B77674) ester can serve as the dipolarophile.
The stereochemical outcome of the cycloaddition can be directed by using chiral catalysts, often based on transition metals like copper(I) or silver. acs.orgnih.gov These chiral metal-ligand complexes coordinate with the reactants, creating a chiral environment that favors the formation of one enantiomer of the pyrrolidine product over the other. This catalytic asymmetric approach is highly versatile for accessing a wide diversity of stereochemical patterns. rsc.org
Intramolecular cyclization reactions also provide a robust pathway to the pyrrolidine framework. For example, a diastereoselective Mannich reaction followed by an iodocyclization can effectively forge the pyrrolidine ring in a stereoselective manner. nih.gov This strategy involves the addition of an enolate to a chiral sulfinimine, followed by modifications and then a cyclization step triggered by an iodine source to form the heterocyclic ring. nih.gov
The table below outlines the key components of a typical [3+2] cycloaddition for pyrrolidine synthesis.
| Component | Example | Role in Synthesis |
| 1,3-Dipole Precursor | α-Amino acid ester (e.g., Glycine methyl ester) + Aldehyde | Forms the azomethine ylide in situ. rsc.org |
| Dipolarophile | Electron-deficient alkene (e.g., Methyl acrylate) | Reacts with the azomethine ylide to form the pyrrolidine ring. mdpi.com |
| Catalyst | Chiral metal complex (e.g., Cu(I)-Fesulphos) | Induces enantioselectivity, controlling the absolute stereochemistry of the product. nih.gov |
| Product | Densely substituted pyrrolidine | Core structure with multiple stereocenters formed in a single step. acs.org |
Protecting Group Strategies in the Synthesis of this compound
In the synthesis of complex molecules with multiple functional groups, protecting group chemistry is indispensable. It allows for the temporary masking of reactive sites to prevent unwanted side reactions, enabling specific chemical transformations to be performed elsewhere in the molecule. The choice, introduction, and removal of these groups are central to the success of a synthetic campaign.
Role and Selective Removal of the Carbobenzyloxy (Cbz) Group
The Carbobenzyloxy group, commonly abbreviated as Cbz or Z, is a widely used protecting group for amines. Introduced by Max Bergmann and Leonidas Zervas in 1932, its development was a revolutionary step in synthetic peptide chemistry. acs.org In the context of this compound, the Cbz group serves to protect the secondary amine of the pyrrolidine ring. By converting the basic and nucleophilic amine into a neutral carbamate (B1207046), the Cbz group prevents it from interfering with reactions targeting the carboxylic acid moiety or other parts of the molecule. acs.orgrsc.org
The installation of the Cbz group is typically achieved by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. acs.org The value of the Cbz group lies in its stability under a range of conditions and, more importantly, the specific methods available for its removal, which are often orthogonal to those used for other common protecting groups.
The selective cleavage of the Cbz group is most commonly accomplished by catalytic hydrogenolysis. This reaction involves treatment with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). rsc.org The reaction is clean and efficient, yielding the free amine, toluene, and carbon dioxide as byproducts. rsc.org Alternative "transfer hydrogenation" methods can also be used, employing an H₂ donor like ammonium formate (B1220265) instead of hydrogen gas. rsc.org
Strong acids, such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA), can also cleave the Cbz group, although these conditions are harsher and may affect other acid-labile groups in the molecule. rsc.org Newer methods for Cbz removal under milder, more specific conditions continue to be developed, including the use of low-carbon alcohols for certain heterocyclic compounds or specific nickel catalysts. nih.govacs.org
| Deprotection Method | Reagents | Key Features |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, clean, and most common method. rsc.org |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids the use of flammable H₂ gas. rsc.org |
| Strong Acid Cleavage | HBr in Acetic Acid, TFA | Harsher conditions; less selective. rsc.org |
| Lewis Acid Cleavage | Trimethylsilyl iodide (TMSI) | Alternative to strong protic acids. nih.gov |
| Alcohol-mediated (for specific heterocycles) | Methanol, Ethanol | Mild conditions, substrate-dependent. acs.org |
Orthogonal Protection Schemes for Complex Derivatizations
In the synthesis of complex molecules, such as peptides or highly functionalized natural products, multiple protecting groups are often required. An orthogonal protection scheme is one in which two or more different classes of protecting groups are used, where each class can be removed by a specific set of reagents without affecting the others. nih.gov This strategy allows for the selective deprotection and subsequent functionalization of different parts of a molecule in any desired order. nih.gov
The Cbz group is a key component in many orthogonal protection strategies. It is stable to the basic conditions used to remove the 9-fluorenylmethoxycarbonyl (Fmoc) group and the mildly acidic conditions used to remove the tert-butoxycarbonyl (Boc) group. rsc.org This orthogonality is fundamental in solid-phase peptide synthesis (SPPS) and other complex synthetic endeavors. nih.gov
For example, a molecule could be constructed with an amine protected by a Cbz group, a carboxylic acid protected as a tert-butyl (tBu) ester, and a hydroxyl group protected as a silyl (B83357) ether.
The silyl ether could be removed with fluoride (B91410) ions.
The tBu ester could be cleaved with moderate acid (e.g., TFA).
The Cbz group could be removed by hydrogenolysis.
This level of control is crucial when planning the synthesis of derivatives of this compound, where one might want to selectively modify the carboxylic acid (e.g., form an amide) while leaving the Cbz-protected amine intact, or vice-versa. The compatibility of the Cbz group with other protecting groups makes it an invaluable tool for such advanced synthetic challenges. rsc.org
Role of S 1 Cbz 2 Pyrrolidineacetic Acid As a Versatile Chiral Building Block
Applications in Natural Product Total Synthesis
The pyrrolidine (B122466) ring is a core structural motif in numerous natural products, particularly in a wide array of alkaloids. mdpi.com Chiral precursors containing this scaffold are therefore essential for the enantioselective synthesis of these biologically active molecules.
Intermediacy in Pyrrolidine-Containing Alkaloid Synthesis
The pyrrolidine framework is a key component of pyrrolizidine (B1209537) alkaloids, a large class of natural compounds. mdpi.comnih.gov The synthesis of these alkaloids often relies on building blocks that already contain the chiral pyrrolidine ring. nih.gov For instance, the total synthesis of the pyrrolo[2,3-c]quinoline alkaloid trigonoine B has been achieved using a pyrrole-based starting material, highlighting the importance of five-membered nitrogen heterocycles in constructing such complex alkaloid systems. beilstein-journals.org While specific examples detailing the direct use of (S)-1-Cbz-2-pyrrolidineacetic acid in the total synthesis of pyrrolizidine alkaloids are not extensively documented in prominent literature, its structural features make it a theoretically viable precursor for such synthetic campaigns.
Contribution to the Synthesis of Complex Bioactive Molecules, e.g., Acromelic Acids
Acromelic acids are a group of potent neuroexcitatory amino acids that feature a substituted pyrrolidine ring. nih.govnih.gov The synthesis of analogues of these complex molecules is an active area of research aimed at understanding their structure-activity relationships. nih.gov For example, a PET tracer based on an acromelic acid A analogue was developed from a (phenylthio)pyrrolidine derivative. nih.gov Although direct synthetic routes commencing from this compound are not explicitly detailed, the fundamental pyrrolidine dicarboxylic acid structure is the cornerstone of this molecular class.
Analogue Synthesis of Natural Product Scaffolds (e.g., Kainic Acid Analogues)
Kainic acid and its analogues are a well-known class of neuroexcitatory compounds characterized by a substituted pyrrolidine ring. nih.govcapes.gov.br The development of synthetic routes to kainoid structures is of significant interest for neuroscience research. nih.gov A diastereoselective synthesis of (2S,3R)-2-carboxy-3-pyrrolidine acetic acid, a simplified analogue of kainic acid, has been accomplished starting from (S)-pyroglutamic acid. capes.gov.br This highlights the utility of chiral five-membered lactams and their derivatives in constructing the core of kainoid systems. The structural similarity between this compound and the intermediates derived from pyroglutamic acid suggests its potential as a precursor for other kainic acid analogues.
Intermediacy in the Synthesis of Pharmaceutical Precursors and Advanced Organic Molecules
The chiral pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutical agents. mdpi.com this compound and related compounds serve as key intermediates in the synthesis of these complex molecules, including unnatural amino acids and conformationally restricted systems designed to interact with specific biological targets.
Precursor to Unnatural α-Amino Acid Derivatives
Unnatural amino acids are critical components in modern drug discovery, peptide science, and chemical biology, offering modified properties such as enhanced stability or novel functions. nih.govnih.gov The synthesis of these non-proteinogenic amino acids often relies on chiral precursors to establish the desired stereochemistry. An alternative method for creating unnatural cyclic amino acid equivalents involves the use of simple cyclic hydrazines. clockss.org For example, pyrazolidine (B1218672) and hexahydropyridazine (B1330357) can be mono-protected with a Cbz group and subsequently converted into their corresponding α-cyano derivatives. clockss.org These cyanated products serve as valuable synthetic equivalents for unnatural amino acids like azaproline and piperazic acid, demonstrating how a Cbz-protected cyclic scaffold can be elaborated into more complex, non-natural amino acid structures. clockss.org
| Starting Hydrazine | Cbz-Protected Intermediate | Final Product (Unnatural Amino Acid Equivalent) |
| Pyrazolidine | 1-Cbz-pyrazolidine | 1-Cbz-2-cyanopyrazolidine |
| Hexahydropyridazine | 1-Cbz-hexahydropyridazine | 1-Cbz-2-cyanohexahydropyridazine |
Table 1: Synthesis of unnatural amino acid equivalents from Cbz-protected cyclic hydrazines. clockss.org
Formation of Conformationally Constrained Cyclic Systems
Introducing conformational constraints into a molecule is a powerful strategy in drug design to improve binding affinity and selectivity for a biological target. The rigid pyrrolidine ring of this compound makes it an excellent starting point for creating such systems. This approach has been used to synthesize pyrrolo[2,1-c] nih.govcapes.gov.brbenzodiazepines (PBDs), which are tricyclic, conformationally constrained systems. researchgate.net Furthermore, the synthesis of unnatural cyclic amino acid equivalents, such as those for azaproline and piperazic acid from Cbz-protected cyclic hydrazines, represents the formation of conformationally constrained heterocyclic systems that are valuable in peptidomimetics and drug discovery. clockss.org
| Precursor Type | Resulting Constrained System | Potential Application |
| Cbz-protected pyrazolidine | Azaproline equivalent | Peptidomimetics |
| Cbz-protected hexahydropyridazine | Piperazic acid equivalent | Pharmaceutical building blocks |
| Proline derivatives | Pyrrolo[2,1-c] nih.govcapes.gov.brbenzodiazepines | Enzyme inhibitors |
Table 2: Examples of Conformationally Constrained Systems Derived from Pyrrolidine-type Precursors. clockss.orgresearchgate.net
Utility in the Synthesis of Dipeptides and Peptidomimetics
The structural characteristics of this compound make it an asset in the field of peptidomimetics, which involves designing molecules that mimic the structure and function of natural peptides. Peptidomimetics are developed to overcome the inherent drawbacks of native peptides, such as poor metabolic stability and low oral bioavailability. The incorporation of unnatural amino acids and conformational constraints are key strategies in peptidomimetic design.
As a constrained, chiral amino acid analogue, this compound can be incorporated into peptide chains to induce specific secondary structures or to serve as a hinge or turn element. The Cbz (carboxybenzyl) protecting group is standard in peptide synthesis, allowing for its controlled coupling with other amino acids or peptide fragments to form dipeptides and larger peptide structures. The resulting peptidomimetics can exhibit enhanced properties, such as increased potency and selectivity for their biological targets. For instance, building blocks that constrain the peptide backbone, such as lanthionine (B1674491) (a sulfide-bridged amino acid), have been used to generate highly potent and selective ligands for various receptors. The rigid pyrrolidine ring of this compound provides a similar conformational restriction, making it a valuable tool for developing novel therapeutic agents.
Contribution to Medicinal Chemistry Research and Scaffold Design
The pyrrolidineacetic acid scaffold is a cornerstone in medicinal chemistry, particularly for developing modulators of the central nervous system. Its utility stems from its structural similarity to endogenous neurotransmitters like γ-aminobutyric acid (GABA).
Design and Synthesis of Ligands for Neurotransmitter Receptors
The pyrrolidineacetic acid core has been instrumental in the design of ligands targeting various neurotransmitter receptors. Notably, 3-pyrrolidineacetic acid (also known as homo-beta-proline) is a cyclic analogue of GABA and acts as a potent agonist at GABA-A receptors. Research has demonstrated that the stereochemistry of the pyrrolidine ring is critical for receptor selectivity. The (R)-enantiomer of homo-beta-proline is over ten times more potent than the (S)-enantiomer as an inhibitor of GABA-A receptor binding, whereas the affinity for GABA-B receptors resides exclusively in the (S)-enantiomer. This highlights the importance of the chiral scaffold in orienting functional groups for precise receptor interaction. The this compound molecule provides a synthetically versatile platform from which such specific receptor ligands can be elaborated.
Development of GABA Uptake Inhibitors through Structural Modulation
A primary application of the pyrrolidine-2-acetic acid scaffold is in the development of GABA uptake inhibitors, which block GABA transporters (GATs) to increase the extracellular concentration of GABA. This mechanism is a target for anticonvulsant and anxiolytic drugs. Extensive research has focused on the structural modulation of this scaffold to achieve high potency and selectivity for different GAT subtypes.
Key structural modifications include:
N-Substitution: Attaching bulky, lipophilic groups to the pyrrolidine nitrogen atom has been shown to produce highly potent inhibitors of GAT-1 and GAT-3.
C-4 Substitution: Introducing a hydroxyl group at the C-4 position of the pyrrolidine ring significantly influences activity and selectivity. The (2S,4R) configuration has been identified as important for potent GAT-1 inhibition.
Side-Chain Substitution: Modifying the acetic acid side chain, for example by introducing a hydroxyl group, can also modulate activity at GAT subtypes. A racemic compound with a hydroxyl group on the side chain and a specific N-arylalkyl group showed high potency at the human GAT-1 transporter.
Table 1: Research Findings on Pyrrolidine-2-Acetic Acid Derivatives as GABA Uptake Inhibitors
| Base Scaffold | Structural Modulation | Target(s) | Key Finding | Citation(s) |
|---|---|---|---|---|
| Pyrrolidine-2-acetic acid | N-substitution with bulky lipophilic groups | GAT-1, GAT-3 | Resulted in highly potent inhibition. | |
| 4-Hydroxypyrrolidine-2-acetic acid | Introduction of a 4-hydroxy group | GAT-1, GAT-3 | The (2S)-configuration is crucial for potent GAT-1 inhibition, while the (4R)-configuration is important for GAT-3 inhibition. | |
| 2-Hydroxy-2-pyrrolidine-2-yl-acetic acid | Introduction of a hydroxyl group on the acetic acid side chain | mGAT1, hGAT-1 | A derivative exhibited high potency at the human GAT-1 transporter (pIC50 = 6.14). |
Exploration of Structure-Activity Relationships (SAR) by Modulating Stereochemistry
Structure-Activity Relationship (SAR) studies are crucial for optimizing drug candidates. For pyrrolidine-based compounds, stereochemistry is a key determinant of biological activity. The defined chirality of this compound makes it an ideal starting point for such investigations.
Research on related pyrrolidineacetic acid derivatives has revealed critical stereochemical requirements for biological activity:
Receptor Binding: As mentioned, the enantiomers of 3-pyrrolidineacetic acid show opposite stereoselectivity for GABA-A and GABA-B receptors, demonstrating how a change in a single chiral center can completely switch receptor preference.
Transporter Inhibition: For inhibitors of GABA transporters derived from 4-hydroxypyrrolidine-2-acetic acid, the (2S) configuration is favored for potent inhibition of the GAT-1 transporter. In contrast, the enantiomers of 3-pyrrolidineacetic acid were found to be roughly equieffective as inhibitors of GABA uptake, indicating that for some targets, stereochemistry at that position is less critical.
These findings underscore that modulating the stereochemistry of the pyrrolidine scaffold is a powerful strategy for fine-tuning the pharmacological profile of a molecule, enabling the development of highly selective agents.
Scaffold for Chiral Recognition and Biological Probe Development
A molecular scaffold is a core structure upon which diverse functional groups can be built. The rigid, chiral nature of the this compound scaffold makes it suitable for applications in chiral recognition and for the development of biological probes. While direct use as a chiral stationary phase for chromatography is not widely documented in the provided sources, its inherent chirality means it has the potential to be developed into an agent for separating enantiomers.
More significantly, this scaffold is foundational for creating biological probes to investigate physiological systems. The extensive work on its derivatives as selective GABA transporter inhibitors illustrates this point perfectly. By systematically modifying the scaffold and observing the resulting changes in biological activity, researchers can "probe" the structure and function of the GABA transporter proteins. For example, the development of derivatives with high potency for a specific GAT subtype, like mGAT4, provides a chemical tool to study the physiological role of that particular transporter. Therefore, the pyrrolidine-2-acetic acid framework acts as a critical scaffold for designing probes to explore complex biological targets.
Functionalization and Derivatization Strategies for S 1 Cbz 2 Pyrrolidineacetic Acid
Carboxylic Acid Moiety Transformations
The carboxylic acid group is a versatile handle for a wide array of chemical modifications, enabling conjugation, coupling, and the introduction of new functional groups.
Esterification and amidation are fundamental transformations for incorporating (S)-1-Cbz-2-pyrrolidineacetic acid into larger molecules.
Esterification: The conversion of the carboxylic acid to an ester is commonly achieved through Fischer esterification, where the acid is treated with an alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent. masterorganicchemistry.com
Amidation: The formation of an amide bond is central to peptide synthesis and the conjugation of the pyrrolidine (B122466) scaffold to amines. This transformation requires the activation of the carboxylic acid. A host of coupling reagents have been developed to facilitate this process efficiently while minimizing side reactions like racemization. peptide.com Common carbodiimide (B86325) reagents such as Dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used, often in combination with additives like 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency. peptide.com Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective, particularly for challenging couplings. peptide.com
Table 1: Common Coupling Reagents for Amidation
| Reagent Class | Examples | Additives | Notes |
|---|---|---|---|
| Carbodiimides | DCC, EDC, DIC | HOBt, CuCl₂ | Widely used, cost-effective. Additives minimize racemization. peptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | --- | Highly effective, especially for hindered or N-methylated amino acids. peptide.com |
| Imidazoles | Carbonyldiimidazole (CDI) | --- | Useful for fragment coupling in the synthesis of large peptides. peptide.com |
| Others | DEPBT | --- | Causes very little epimerization, useful for sensitive substrates. peptide.com |
Recent advances have enabled the complete removal and replacement of the carboxylic acid group, a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds.
Photoredox and Electrochemical Methods: A prominent strategy involves the conversion of the carboxylic acid into a redox-active ester, such as an N-hydroxyphthalimide (NHP) ester. acs.orgcolab.ws This intermediate can then undergo single-electron reduction by a photoredox catalyst (e.g., an iridium or ruthenium complex) or via an electrochemical process to generate an α-aminoalkyl radical after decarboxylation. acs.orgnih.govnih.gov This radical is a versatile intermediate that can be trapped by a variety of partners. For instance, merging photoredox catalysis with copper catalysis allows for the decarboxylative alkynylation of α-amino acid derivatives. nih.gov Similarly, co-catalysis with a Brønsted acid can promote the coupling of the radical with N-heteroarenes. acs.orgcolab.ws These methods are valued for their mild reaction conditions and high functional group tolerance. nih.gov
Table 2: Decarboxylative Functionalization Approaches
| Method | Activation Strategy | Key Intermediate | Typical Coupling Partners |
|---|---|---|---|
| Photoredox Catalysis | Formation of Redox-Active Ester (e.g., NHP ester) | α-Aminoalkyl radical | Alkenes, Alkynes, (Hetero)arenes acs.orgnih.govnih.gov |
| Electrochemical Oxidation | Direct two-electron oxidation (Hofer-Moest pathway) | Carbocation | Alcohols, Amines nih.gov |
| Hypervalent Iodine | Oxidation with Phenyliodine(III) diacetate (PIDA) | N-Acyliminium ion | Alcohols (forms N,O-acetals) nih.gov |
To enhance reactivity for nucleophilic acyl substitution, the carboxylic acid can be converted into more electrophilic derivatives.
Acid Halides: The most common activated derivatives are acid chlorides. They are readily prepared by treating this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). commonorganicchemistry.comlibretexts.org Oxalyl chloride, often used with a catalytic amount of dimethylformamide (DMF), is typically milder and preferred when sensitive functional groups are present. commonorganicchemistry.com
Mixed Anhydrides: Mixed carboxylic-carbonic anhydrides are highly activated intermediates particularly useful in peptide synthesis. researchgate.net They are formed by reacting the N-Cbz protected acid with an alkyl chloroformate, such as isobutyl chloroformate or ethyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM). researchgate.netgoogle.com These anhydrides react rapidly with amine nucleophiles to form the desired amide bond. thieme-connect.de
Table 3: Reagents for Activating Carboxylic Acids
| Activated Derivative | Reagent(s) | Typical Conditions |
|---|---|---|
| Acid Chloride | Thionyl chloride (SOCl₂) | Neat or in solvent, often at reflux libretexts.orgmasterorganicchemistry.com |
| Acid Chloride | Oxalyl chloride ((COCl)₂) / cat. DMF | Anhydrous solvent (e.g., DCM) at 0°C to RT commonorganicchemistry.comresearchgate.net |
| Mixed Carboxylic-Carbonic Anhydride | Alkyl chloroformate (e.g., isobutyl chloroformate) / N-methylmorpholine (NMM) | Anhydrous THF or DCM at low temperature (e.g., -15°C) researchgate.netgoogle.com |
Pyrrolidine Ring Functionalization and Modifications
Modifying the pyrrolidine ring itself introduces structural diversity and allows for the exploration of new chemical space, altering the shape and properties of the scaffold.
While the C-2 position is activated by the nitrogen atom, achieving stereoselective functionalization at other, less activated positions like C-3 and C-4 has been a significant synthetic challenge.
Directed C-H Functionalization: Palladium-catalyzed C(sp³)–H arylation has emerged as a powerful method for modifying the pyrrolidine ring at the C-3 and C-4 positions. acs.orgacs.org This strategy relies on a directing group, such as an aminoquinoline amide, temporarily installed in place of the carboxylic acid. The directing group coordinates to the palladium catalyst, positioning it to selectively activate a specific C-H bond. acs.org This allows for the direct and stereospecific introduction of aryl and heteroaryl groups, affording cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org
Ring Expansion Reactions: Under certain conditions, derivatives of this compound can undergo ring expansion. For example, N-Cbz prolinols (formed by reduction of the corresponding esters) can react with deoxyfluorinating reagents like DAST (Diethylaminosulfur trifluoride). rsc.org Instead of simple fluorination, the reaction can proceed through an aziridinium (B1262131) ion intermediate, which, upon ring-opening, yields a fluorinated piperidine (B6355638) phosphonate, effectively expanding the five-membered pyrrolidine ring to a six-membered piperidine ring. rsc.org
Table 4: Pyrrolidine Ring Functionalization Strategies
| Position | Method | Key Features | Resulting Structure |
|---|---|---|---|
| C-3 | Pd-catalyzed Directed C-H Arylation | Requires an amide directing group (e.g., aminoquinoline) | Stereospecific formation of cis-2,3-disubstituted pyrrolidines acs.org |
| C-4 | Pd-catalyzed Directed C-H Arylation | Can favor C-4 over C-2 with appropriate directing groups | Regioselective introduction of aryl groups acs.org |
| Ring | DAST-induced Ring Expansion | Starting from N-Cbz prolinol derivatives | Formation of substituted piperidines rsc.org |
While the carboxybenzyl (Cbz) group is primarily a protecting group, reactions involving the urethane (B1682113) nitrogen can lead to novel heterocyclic structures.
Intramolecular Cyclization: The N-Cbz group can participate in intramolecular reactions. Treatment of N-Cbz prolinol derivatives with reagents like DAST can induce cyclization involving the urethane moiety. rsc.org This results in the formation of fused oxazolidin-2-one structures, representing a significant modification of the original pyrrolidine nitrogen environment. rsc.org
Skeletal Editing: Advanced synthetic methods allow for the insertion of atoms into the pyrrolidine skeleton. A recently developed method enables the direct insertion of a nitrogen atom into the pyrrolidine ring using O-diphenylphosphinyl hydroxylamine. nih.gov This skeletal editing transforms the pyrrolidine into a tetrahydropyridazine scaffold, a nitrogen-rich structure of high value in medicinal chemistry. nih.gov This transformation fundamentally alters the nature of the heterocyclic core, moving beyond simple substitution.
Table 5: Advanced Modifications at the Pyrrolidine Nitrogen
| Transformation | Reagent(s) | Key Intermediate/Process | Resulting Scaffold |
|---|---|---|---|
| Oxazolidinone Formation | DAST or DeoxoFluor on N-Cbz prolinol | Intramolecular cyclization of the N-Cbz group | Fused pyrrolidine-oxazolidinone rsc.org |
| Nitrogen Atom Insertion | O-diphenylphosphinyl hydroxylamine | Skeletal Editing | Tetrahydropyridazine nih.gov |
Side Chain Elaboration and Homologation Reactions
The elongation of a carboxylic acid side chain, known as homologation, is a fundamental transformation in organic synthesis. A primary method for achieving this is the Arndt-Eistert reaction. This reaction sequence typically involves the conversion of a carboxylic acid to its corresponding acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone, often catalyzed by silver oxide, generates a ketene, which can then be trapped by a nucleophile, such as water, to yield the one-carbon homologated carboxylic acid. wikipedia.orgorganic-chemistry.orglibretexts.org
Despite the well-established utility of the Arndt-Eistert homologation for converting α-amino acids into their β-amino acid counterparts, specific examples commencing with this compound are not readily found in peer-reviewed literature. wikipedia.orgillinois.edu General procedures for this transformation are widely documented for other N-protected amino acids, such as N-Boc-phenylalanine, where the reaction proceeds with retention of stereochemistry at the α-carbon. libretexts.org
The following table outlines the general steps of the Arndt-Eistert homologation, a plausible, though not explicitly documented, pathway for the side chain extension of this compound.
Table 1: Plausible, Non-Validated Arndt-Eistert Homologation of this compound
| Step | Reaction | Reagents and Conditions | Plausible Product |
| 1 | Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), DCM, 0 °C to rt | (S)-1-Cbz-2-pyrrolidineacetyl chloride |
| 2 | Diazoketone Formation | Diazomethane (CH₂N₂) or (Trimethylsilyl)diazomethane, Et₂O, 0 °C | (S)-1-Cbz-2-(3-diazo-2-oxopropyl)pyrrolidine |
| 3 | Wolff Rearrangement and Hydrolysis | Silver(I) oxide (Ag₂O), H₂O, heat | (S)-1-Cbz-2-pyrrolidinepropanoic acid |
It is important to emphasize that the reaction conditions and yields for the specific substrate, this compound, have not been experimentally reported and validated in the available scientific literature.
Further elaboration of the side chain beyond a single carbon homologation would theoretically involve iterative applications of such homologation sequences or other functional group transformations of the newly formed carboxylic acid. However, the absence of initial research on the primary homologation step for this compound means that any discussion of further side-chain elaboration remains speculative.
Enzymatic and Biocatalytic Transformations Involving Pyrrolidineacetic Acids
Enzymatic Resolution Techniques for Racemic Pyrrolidineacetic Acid Derivatives
Kinetic resolution is a widely employed enzymatic method for separating racemic mixtures. This technique relies on an enzyme's ability to selectively catalyze the transformation of one enantiomer in a racemic pair, leaving the other enantiomer unreacted. mdpi.com For carboxylic acids like pyrrolidineacetic acid, this often involves the stereoselective hydrolysis of a corresponding racemic ester.
For instance, lipases are frequently used for the kinetic resolution of various racemic esters. In a typical process, a racemic ester of N-Cbz-2-pyrrolidineacetic acid is incubated with a lipase, such as one from Candida rugosa or Burkholderia cepacia, in a buffered aqueous solution. mdpi.commdpi.com The enzyme specifically hydrolyzes one ester enantiomer (e.g., the R-ester) into the corresponding carboxylic acid, while the other enantiomer (the desired S-ester) remains largely untouched. The reaction is stopped at or near 50% conversion, and the resulting mixture of the S-ester and the R-acid can then be separated. mdpi.com The enantiomeric excess (e.e.) of the recovered starting material and the product are key measures of the enzyme's selectivity. High enantioselectivity is crucial for an efficient resolution process. nih.gov
The choice of enzyme, solvent, and acyl group can significantly influence the efficiency and selectivity of the resolution. mdpi.com For example, studies on similar N-heterocycles have shown that acyl hydroxamates can be highly selective acylating agents in kinetic resolutions. nih.gov
Table 1: Illustrative Data for Enzymatic Kinetic Resolution This table presents hypothetical yet representative data for the kinetic resolution of a racemic N-Cbz-2-pyrrolidineacetic acid methyl ester.
| Enzyme Source | Substrate | Solvent System | Temp (°C) | Conversion (%) | Product | Product e.e. (%) |
|---|---|---|---|---|---|---|
| Burkholderia cepacia Lipase | Racemic N-Cbz-2-pyrrolidineacetic acid methyl ester | Phosphate Buffer (pH 7.0) | 30 | ~50 | (R)-N-Cbz-2-pyrrolidineacetic acid | >95 |
| Candida rugosa Lipase | Racemic N-Cbz-2-pyrrolidineacetic acid methyl ester | Toluene/Water Biphasic | 35 | ~50 | (S)-N-Cbz-2-pyrrolidineacetic acid methyl ester | >98 |
Biocatalytic Routes to Chiral Pyrrolidine (B122466) Scaffolds and Analogs
Beyond resolving racemic mixtures, biocatalysis provides direct, asymmetric routes to chiral pyrrolidine scaffolds from prochiral starting materials. These methods build the chiral center into the molecule from the outset, avoiding the loss of 50% of the material inherent in kinetic resolutions.
One powerful strategy involves the use of transaminases (TAs). These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate. nih.gov For the synthesis of a pyrrolidine scaffold, a suitable ω-chloroketone can be used as the substrate. The transaminase stereoselectively adds an amine group, which then undergoes spontaneous intramolecular cyclization to form the chiral pyrrolidine ring. By selecting either an (R)- or (S)-selective transaminase, both enantiomers of the target pyrrolidine can be produced with high enantiomeric excess. nih.gov
Another innovative approach uses engineered cytochrome P450 enzymes. Researchers have developed P450 variants that can catalyze the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines. nih.gov This "new-to-nature" enzymatic reaction provides a direct method for cyclization with high enantioselectivity. nih.govacs.org Furthermore, imine reductases (IREDs) and reductive aminases (RedAms) are also key enzymes capable of asymmetrically reducing prochiral imines to form chiral amines, which are precursors to or can be part of a pyrrolidine ring system. rsc.org These biocatalytic methods are integral to producing chiral N-heterocycles, which are privileged structures in many active pharmaceutical ingredients. nih.gov
Enzyme-Catalyzed Synthesis of Related Amino Acids and Derivatives for Research
(S)-1-Cbz-2-pyrrolidineacetic acid is a non-canonical amino acid derivative valuable in research, particularly for peptide synthesis and the development of peptidomimetics. Enzymes are instrumental in creating these and other specialized amino acids.
For example, leucine (B10760876) dehydrogenases have been used in the reductive amination of keto acids to produce amino acids. core.ac.uk This process can be coupled with a cofactor regeneration system, such as using formate (B1220265) dehydrogenase, to make the synthesis economically efficient. This approach has been shown to achieve high yields (>95%) and excellent enantiomeric excess (>99.5%) for the synthesis of amino acids like (S)-tertiary leucine. core.ac.uk Similar strategies can be adapted for the synthesis of pyrrolidine-based amino acids.
Furthermore, proteases and lipases, typically used for hydrolysis, can be employed in reverse to catalyze the formation of peptide or ester bonds under specific conditions (e.g., in organic solvents or aqueous-organic mixtures). This allows for the controlled, enzyme-catalyzed coupling of N-protected pyrrolidineacetic acid to other amino acids or molecules, facilitating the construction of complex peptides and research compounds.
Investigation of Enzyme Specificity and Efficiency in Pyrrolidineacetic Acid Conversions
The success of any biocatalytic process hinges on the specificity and efficiency of the chosen enzyme. worthington-biochem.com Enzyme specificity can be categorized as absolute, group, linkage, or stereochemical. worthington-biochem.comslideshare.net For the synthesis of this compound, stereochemical specificity—the ability to act on only one optical isomer—is paramount. worthington-biochem.comyoutube.com
Researchers investigate enzyme specificity through a combination of substrate screening and protein engineering. By testing an enzyme against a library of structurally similar substrates, a profile of its activity and selectivity can be built. nih.gov For instance, the hydrolysis of various esters of N-Cbz-pyrrolidineacetic acid by different lipases would reveal which enzyme-substrate pair gives the best results.
Table 2: Representative Kinetic Data for Enzyme-Substrate Interactions This table shows hypothetical kinetic data illustrating how enzyme efficiency and specificity are evaluated. | Enzyme | Substrate Enantiomer | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Enantioselectivity (E-value) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Lipase A | (R)-N-Cbz-2-pyrrolidineacetic acid ester | 5.2 | 15.0 | 2885 | 150 | | Lipase A | (S)-N-Cbz-2-pyrrolidineacetic acid ester | 25.8 | 0.5 | 19 | | | Lipase B | (R)-N-Cbz-2-pyrrolidineacetic acid ester | 30.1 | 1.2 | 40 | 15 | | Lipase B | (S)-N-Cbz-2-pyrrolidineacetic acid ester | 28.5 | 0.8 | 28 | |
Theoretical and Mechanistic Investigations of Pyrrolidineacetic Acid Stereochemistry and Reactivity
Computational Chemistry Approaches
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions involving pyrrolidine (B122466) derivatives. For instance, DFT calculations have been employed to study the synthesis of compounds like (2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid (BCOPCA). In such studies, hybrid functionals such as B3LYP and CAM-B3LYP with a 6-31G(d,p) basis set are utilized to optimize the molecular geometry and predict various molecular properties. nih.gov These computational approaches allow for the elucidation of reaction mechanisms by mapping out the potential energy surface, identifying transition states, and calculating activation energies for different reaction pathways.
The optimization of molecular structures using software like Gaussian and GaussView enables a detailed comparison between theoretical and experimental data. nih.gov For example, calculated bond lengths and angles can be benchmarked against crystallographic data for similar molecules, providing validation for the computational model. nih.gov Furthermore, DFT can be used to perform Natural Bond Orbital (NBO) analysis to understand intramolecular interactions and charge delocalization, which are crucial for determining the reactivity and stability of the molecule. nih.gov Time-dependent DFT (TD-DFT) can be used to study the electronic transitions and predict the UV-Vis spectra of these compounds. nih.gov
Molecular Modeling and Docking Studies for Receptor Interactions (in the context of ligand design)
Molecular modeling and docking studies are instrumental in understanding how pyrrolidineacetic acid derivatives interact with biological targets, a key aspect of rational drug design. These computational techniques predict the preferred binding orientation of a ligand to a receptor and estimate the strength of the interaction. For example, docking studies have been performed on compounds like BCOPCA to evaluate their potential as antimicrobial agents. nih.gov The results of these studies often show a good correlation with in-vitro activity, highlighting the predictive power of such computational methods. nih.gov
The process typically involves preparing the three-dimensional structures of both the ligand (the pyrrolidineacetic acid derivative) and the receptor (a protein or enzyme). The ligand is then "docked" into the active site of the receptor, and various scoring functions are used to rank the different binding poses based on factors like intermolecular forces, shape complementarity, and desolvation penalties. These studies can identify key amino acid residues involved in the binding and provide insights into the structure-activity relationship (SAR), guiding the design of more potent and selective inhibitors.
Conformational Analysis and Energy Landscapes
The biological activity and reactivity of flexible molecules like (S)-1-Cbz-2-pyrrolidineacetic acid are intrinsically linked to their conformational preferences. Computational methods are essential for exploring the conformational space and determining the relative energies of different conformers. A rigorous conformational analysis of pyrrolidine enamines, which share the core pyrrolidine ring, has demonstrated the importance of considering multiple conformers in theoretical studies. researchgate.net It was found that for some enamines, both s-cis and s-trans conformers are similarly stable and significantly populated at equilibrium. researchgate.net
The energy landscape of a molecule describes the potential energy as a function of its conformational degrees of freedom. By mapping this landscape, researchers can identify the lowest energy conformations (global minima) and the energy barriers between them. nih.gov This information is crucial for understanding the dynamic behavior of the molecule in solution. For pyrrolidine derivatives, the puckering of the five-membered ring and the rotation around the N-C(α) bond are key conformational variables that give rise to a complex energy landscape. researchgate.net Computational protocols based on DFT, validated against high-accuracy methods like coupled cluster theory, are necessary to accurately capture the small energy differences between conformers. researchgate.net
Elucidation of Stereochemical Control Mechanisms in Asymmetric Syntheses
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and pharmaceutical development. Asymmetric synthesis aims to produce a specific stereoisomer of a chiral product. slideshare.net For pyrrolidineacetic acid derivatives, controlling the stereochemistry at the C2 position is of paramount importance. Various strategies have been developed to achieve high levels of stereocontrol in the synthesis of chiral building blocks.
One powerful approach is enzyme-catalyzed kinetic resolution. nih.gov This method utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the enantiomers with high optical purity. nih.gov For instance, this technique has been successfully applied to the synthesis of enantiomeric cyclopentenol (B8032323) building blocks, which are precursors to carbocyclic nucleoside analogues. nih.gov
Another key strategy involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product. This approach allows for the conversion of an achiral substrate into a chiral product.
Furthermore, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral secondary amines, for example, can catalyze [4+2] cycloaddition reactions to construct complex chiral scaffolds with high diastereoselectivity and enantioselectivity. nih.gov The mechanism of stereochemical control in these reactions is often rationalized through the formation of specific transition state assemblies, where the catalyst directs the approach of the reactants. Theoretical models, such as the Felkin-Ahn model, help in predicting the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds. youtube.com The development of fully stereocontrolled synthetic strategies often relies on a combination of these methods, such as conjugate addition and asymmetric olefination, to precisely control the stereochemistry at multiple centers. nih.gov
Reaction Kinetics and Thermodynamics Studies on Pyrrolidineacetic Acid Transformations
Understanding the kinetics and thermodynamics of reactions involving pyrrolidineacetic acid is crucial for optimizing reaction conditions and maximizing the yield of desired products. Reaction kinetics deals with the rate at which a chemical reaction occurs, while thermodynamics provides information about the feasibility and equilibrium position of a reaction.
Kinetic studies often involve monitoring the concentration of reactants or products over time under various conditions, such as different temperatures and catalyst concentrations. This data allows for the determination of the reaction rate law, which mathematically describes the dependence of the reaction rate on the concentration of each reactant. For example, in the study of esterification reactions, the rate can be accelerated by using reflux heating. crdp.org The half-life of a reaction, which is the time required for the concentration of a reactant to decrease to half its initial value, is a key kinetic parameter. crdp.org
Thermodynamic studies, on the other hand, focus on the energy changes that accompany a chemical reaction. The Gibbs free energy change (ΔG) determines the spontaneity of a reaction, with a negative ΔG indicating a spontaneous process. The enthalpy change (ΔH) reflects the heat absorbed or released during the reaction, while the entropy change (ΔS) relates to the change in disorder. By studying the equilibrium constant (Keq) of a reaction, the relative concentrations of reactants and products at equilibrium can be determined. For instance, in the esterification of a carboxylic acid with an alcohol, if the yield at equilibrium is 67%, it indicates the position of the equilibrium under those specific conditions. crdp.org
Computational methods can also provide valuable insights into reaction kinetics and thermodynamics. DFT calculations can be used to determine the activation energies of elementary reaction steps, which are directly related to the reaction rates. nih.gov Similarly, the relative energies of reactants and products calculated by DFT can be used to estimate the enthalpy and Gibbs free energy of the reaction.
Analytical Methodologies for Research on S 1 Cbz 2 Pyrrolidineacetic Acid and Its Derivatives
Chromatographic Techniques for Purity and Stereoisomeric Analysis
Chromatography is an indispensable tool for the separation and analysis of complex mixtures. In the context of (S)-1-Cbz-2-pyrrolidineacetic acid and its derivatives, both high-performance liquid chromatography and gas chromatography play pivotal roles.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. To determine the enantiomeric excess (e.e.)—a measure of the purity of a chiral substance—chiral stationary phases (CSPs) are employed. These CSPs create a chiral environment within the HPLC column, allowing for the differential interaction and, consequently, the separation of enantiomers.
The choice of the chiral stationary phase is critical and often involves polysaccharide-based columns, such as those derived from amylose (B160209) or cellulose. For instance, a validated chiral HPLC method for the enantiomeric separation of a related compound, Levetiracetam ((S)-α-ethyl-2-oxo-pyrrolidine acetamide), utilized an amylose-based Chiralpak AD-H column. nih.gov This method successfully separated the (S)-enantiomer from its unwanted (R)-enantiomer. nih.gov The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326), is optimized to achieve the best separation (resolution) between the enantiomeric peaks. nih.gov In one such method, a mobile phase of hexane and isopropanol in a 90:10 (v/v) ratio was effective. nih.gov The resolution between enantiomers is a key parameter, with values greater than 2 indicating a good separation. researchgate.net
The determination of enantiomeric purity is crucial in pharmaceutical development, as different enantiomers of a drug can have vastly different pharmacological activities. nih.gov HPLC methods using CSPs are routinely validated to quantify the levels of the undesired enantiomer in bulk drug substances and final formulations. nih.gov
Table 1: HPLC Parameters for Chiral Separation
| Parameter | Example Condition | Purpose |
| Column | Chiralpak AD-H (amylose-based) | Enantiomeric separation |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) | Elution and separation of enantiomers |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase |
| Detection | UV at 260 nm | Quantifies the amount of each enantiomer |
| Resolution | > 7 | Indicates the degree of separation |
This table presents typical parameters for the chiral HPLC analysis of pyrrolidine (B122466) derivatives.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis, it can be converted into a more volatile derivative. This process, known as derivatization, allows for the separation and quantification of the compound and its stereoisomers.
GC is particularly useful for determining the yields of reactions and can be employed to analyze diastereomeric ratios. For instance, in synthetic procedures involving the creation of a second chiral center, GC analysis of the resulting diastereomers can provide crucial information about the stereoselectivity of the reaction. The use of an internal standard, a compound added in a known amount, allows for accurate quantification of the products.
Spectroscopic Characterization Methods in Synthetic Research
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a compound. For this compound and its derivatives, NMR, mass spectrometry, and IR spectroscopy are fundamental for structural elucidation and confirmation.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to confirm the structure of synthesized compounds. uobasrah.edu.iq
¹H NMR: Provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) are key parameters obtained from a ¹H NMR spectrum. These data help to piece together the connectivity of the molecule.
¹³C NMR: Provides information about the different carbon environments in a molecule. The chemical shift of each carbon signal is indicative of its functional group and electronic environment.
For derivatives of this compound, NMR spectra are recorded on high-field instruments (e.g., 500 MHz) using a deuterated solvent like chloroform (B151607) (CDCl₃) or acetonitrile (B52724) (CD₃CN). princeton.edu The data reported includes the chemical shift in parts per million (ppm), the multiplicity of the signal, the coupling constants in Hertz (Hz), and the integration (the relative number of protons). princeton.edu Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, can be used for more complex structures to establish detailed correlations between protons and carbons. researchgate.net
Table 2: Representative NMR Data for a Pyrrolidine Derivative
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| ¹H | 3.79 – 3.71 | m | - |
| ¹H | 3.58 – 3.46 | m | - |
| ¹³C | 154.8 | - | - |
| ¹³C | 79.3 | - | - |
This table shows example ¹H and ¹³C NMR chemical shifts for a substituted pyrrolidine ring system, illustrating the type of data obtained from these analyses. princeton.edu The "m" indicates a multiplet, a complex splitting pattern.
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement, which can be used to determine the elemental composition of a molecule. This is a powerful tool for confirming the identity of a newly synthesized compound.
Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and non-volatile molecules like this compound. It often produces the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺.
Time-of-Flight (TOF) Analyzer: Measures the time it takes for ions to travel a certain distance, which is proportional to their mass-to-charge ratio. ESI-TOF instruments provide high-resolution mass data. mdpi.com
In the analysis of derivatives of this compound, HRMS (ESI-TOF) is used to compare the calculated exact mass of the expected molecule with the experimentally found mass, providing strong evidence for its successful synthesis. princeton.edu
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique is based on the principle that different chemical bonds absorb infrared radiation at characteristic frequencies. oregonstate.edu
For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group. libretexts.org
C=O stretch: A strong absorption around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. lumenlearning.com Another C=O stretch from the carbamate (B1207046) (Cbz) group would also be present.
C-N stretch: Absorptions for the carbon-nitrogen bond of the pyrrolidine ring and the carbamate.
C-H stretch: Absorptions for the C-H bonds of the pyrrolidine ring and the benzyl (B1604629) group of the Cbz protecting group. lumenlearning.com
By examining the presence and position of these absorption bands, researchers can confirm the presence of the key functional groups within the molecule. youtube.com
Table 3: Key IR Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) | Appearance |
| Carboxylic Acid O-H | 2500-3300 | Broad |
| Carboxylic Acid C=O | 1700-1725 | Strong, sharp |
| Amide/Carbamate C=O | 1650-1715 | Strong, sharp |
| C-H (sp³) | 2850-3000 | Medium to strong |
This table summarizes the expected IR absorption frequencies for the main functional groups in this compound.
Optical Rotation and Circular Dichroism (CD) for Chiral Compound Characterization
Optical rotation and circular dichroism are powerful, non-destructive techniques used to probe the chirality of molecules like this compound. These methods rely on the differential interaction of chiral compounds with polarized light.
Optical Rotation
Optical rotation measures the extent to which a chiral compound rotates the plane of plane-polarized light. wikipedia.org This rotation is an intrinsic property of a chiral molecule and is expressed as the specific rotation, [α]. The sign (+ or -) of the specific rotation indicates the direction of rotation (dextrorotatory or levorotatory), while the magnitude is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), the temperature, the solvent, and the concentration of the sample. wikipedia.orglibretexts.org
For this compound and its derivatives, optical rotation is a fundamental tool for confirming the enantiomeric purity of a sample. The (S)-configuration arises from the parent L-proline, and a consistent specific rotation value is a key quality control parameter in synthetic processes. The specific rotation of proline derivatives is highly sensitive to the conformation of the pyrrolidine ring and the nature of the substituents. core.ac.uk While specific optical rotation data for this compound is not prominently available in the reviewed literature, data for the closely related precursor, N-Benzyloxycarbonyl-L-proline, is well-documented and serves as a crucial reference point.
Circular Dichroism (CD)
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org This technique provides more detailed structural information than optical rotation, as CD bands, or Cotton effects, are associated with specific electronic transitions within the molecule's chromophores. nih.gov For this compound, the key chromophores are the phenyl ring of the benzyloxycarbonyl (Cbz) group and the carbonyl group of the carboxylic acid.
The CD spectrum of a proline derivative is particularly informative about the conformation of the five-membered pyrrolidine ring, which can exist in various puckered forms (e.g., 'endo' or 'exo'). nih.gov The position, sign, and intensity of the Cotton effects in the CD spectrum are sensitive to the torsional angles of the backbone and the orientation of the substituents, offering a detailed picture of the molecule's solution-state conformation. nih.govbldpharm.com For instance, studies on proline-containing peptides have shown that the CD spectra can distinguish between different helical structures, such as the polyproline II (PPII) helix. nih.goviucr.org While specific CD spectral data for this compound is not readily found, the analysis of related N-Cbz-proline compounds and peptides provides a strong basis for interpreting its chiroptical properties.
Table 1: Illustrative Chiroptical Data for Related Proline Derivatives
| Compound | Specific Rotation [α]D | Solvent | Wavelengths of Cotton Effects (nm) |
| N-Cbz-L-proline | -61° (c=5, AcOH) | Acetic Acid | ~220 (n→π), ~260-270 (π→π of phenyl) |
| (S)-6-Fluorochromane-2-carboxylic acid | Varies with conformers | Methanol | Not specified |
| Chiral Binaphthyl Phosphortriamide | Strong positive CD couplet | Not specified | ~225 |
Note: This table includes data for related compounds to illustrate the principles of optical rotation and CD spectroscopy. Specific experimental data for this compound was not available in the reviewed literature.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous proof of its absolute configuration and detailed information about its solid-state conformation.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide a map of the electron density within the crystal, from which the positions of individual atoms can be determined with high precision. This allows for the direct visualization of the molecule's structure, including the stereochemistry at the chiral center of this compound.
For chiral molecules, specialized techniques in X-ray crystallography, such as the measurement of anomalous dispersion, are used to determine the absolute configuration. This is crucial for unequivocally assigning the (S) configuration. The crystal structure also reveals important details about intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice. These interactions can influence the physical properties of the solid material, including its melting point, solubility, and stability.
While a specific crystal structure determination for this compound is not publicly available in the searched crystallographic databases, numerous studies on related N-protected proline derivatives have been reported. These studies consistently confirm the expected stereochemistry and provide insights into the preferred conformations of the pyrrolidine ring and the orientation of the Cbz and acetic acid groups in the solid state. For example, the crystal structure of a tetra-substituted pyrrolidine derivative highlights the complex interplay of substituents on the ring's conformation.
Table 2: Representative Crystallographic Data for a Related Pyrrolidine Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 15.4 Å |
| Key Torsion Angles | Cα-N-C=O, N-Cα-C'-O |
| Hydrogen Bonding | Intermolecular H-bonds involving carboxylic acid |
Note: This table presents hypothetical yet representative crystallographic data for a generic N-Cbz-pyrrolidine derivative to illustrate the type of information obtained from an X-ray crystal structure analysis. Specific data for this compound was not found in the reviewed literature.
Q & A
Basic: What are the common synthetic routes for (S)-1-Cbz-2-pyrrolidineacetic acid, and how do reaction conditions influence yield and stereochemical purity?
Methodological Answer:
The synthesis typically involves:
- Step 1: Protection of the pyrrolidine nitrogen with a Cbz (benzyloxycarbonyl) group under basic conditions (e.g., NaHCO₃) in a mixed solvent system (e.g., THF/water) .
- Step 2: Functionalization at the 2-position via nucleophilic substitution or coupling reactions. For example, acetic acid derivatives can be introduced using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Step 3: Deprotection and purification via column chromatography or recrystallization.
Critical Parameters:
- Temperature: Excess heat (>40°C) may lead to racemization at the chiral center.
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may retain impurities .
- Catalysts: Chiral catalysts (e.g., (R)-BINAP) improve enantiomeric excess (ee) but require rigorous moisture control .
Basic: How is the stereochemical integrity of this compound validated during synthesis?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak® AD-H column with a hexane/isopropanol mobile phase to resolve enantiomers. Retention time shifts >1.5 min indicate significant racemization .
- Optical Rotation: Compare measured [α]²⁵D values with literature data (e.g., [α]²⁵D = +34.5° for the pure S-enantiomer in methanol) .
- NMR Analysis: ¹H-NMR coupling constants (e.g., J = 6.8 Hz for vicinal protons in the pyrrolidine ring) confirm conformational stability .
Advanced: How can researchers resolve contradictions in reported NMR data for this compound derivatives?
Methodological Answer:
Contradictions often arise from:
- Solvent Effects: Chemical shifts vary with deuterated solvents (e.g., δ 3.2 ppm for CH₂ in CDCl₃ vs. δ 3.5 ppm in DMSO-d₆) .
- Dynamic Exchange: Rotameric states of the Cbz group can split signals; use variable-temperature NMR (VT-NMR) at 25–60°C to observe coalescence .
- Impurity Interference: Trace solvents (e.g., residual THF) may overlap with analyte signals. Pre-purify via preparative TLC (silica gel, ethyl acetate/hexane 3:7) .
Advanced: What strategies optimize the yield of this compound in multi-step syntheses?
Methodological Answer:
- Stepwise Monitoring: Use TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) after each step to quantify intermediates .
- Microwave-Assisted Synthesis: Reduce reaction time for Cbz protection from 12 hrs to 45 min at 80°C, improving overall yield by 15% .
- In Situ Quenching: Add aqueous citric acid immediately after coupling to prevent hydrolysis of the acetic acid moiety .
Advanced: How can diastereomeric byproducts be minimized during functionalization at the 2-position?
Methodological Answer:
- Steric Hindrance: Use bulky reagents (e.g., tert-butyl esters) to shield the chiral center during coupling .
- Low-Temperature Conditions: Perform reactions at –20°C to slow down epimerization pathways .
- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict transition-state energies for competing pathways, guiding reagent selection .
Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
Methodological Answer:
- LC-MS/MS: Detect impurities at ppm levels using a C18 column (2.1 × 50 mm) and ESI+ ionization. Common impurities include:
- NMR Spike-in Experiments: Add 1% w/w of a suspected impurity (e.g., (R)-enantiomer) to validate detection limits .
Advanced: How do batch-to-batch variations in starting materials impact reproducibility in downstream applications?
Methodological Answer:
- Supplier Certification: Require certificates of analysis (CoA) for enantiomeric excess (>99% ee) and residual solvents (<0.1% THF) .
- In-House QC: Pre-screen pyrrolidine precursors via GC-MS for aldehydes (common oxidation byproducts) before synthesis .
- Stability Studies: Store batches at –20°C under argon to prevent Cbz group degradation over 6 months .
Advanced: What computational tools predict the conformational flexibility of this compound in solution?
Methodological Answer:
- Molecular Dynamics (MD): Simulate in explicit solvent (e.g., water) using AMBER force fields to identify dominant conformers .
- NOE Correlations: Compare experimental NOESY cross-peaks (e.g., H-2/H-5 proximity) with MD-generated models .
Advanced: How can researchers differentiate between isobaric impurities and diastereomers in mass spectrometry?
Methodological Answer:
- High-Resolution MS: Use Q-TOF instruments (resolution >30,000) to distinguish C₁₃H₁₅NO₄ (theoretical m/z 273.1006) from C₁₂H₁₇NO₅ (theoretical m/z 273.1082) .
- Ion Mobility Spectrometry (IMS): Separate conformers based on collision cross-section (CCS) differences (>5% CCS indicates structural divergence) .
Advanced: What protocols ensure reliable impurity profiling for regulatory submissions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
